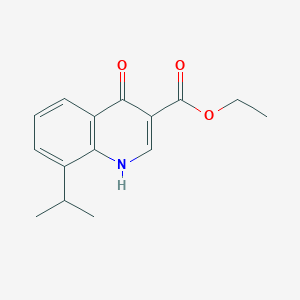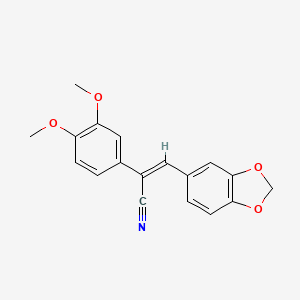
ethyl 8-isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of ethyl 8-isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate and related compounds often involves complex reactions, including cyclization and substitution processes. For instance, a two-step process from ethyl 2-(2-fluorobenzoyl)acetate has been described, leading to the formation of ethyl 1,4-dihydro-4-oxo-3-quinolinecarboxylate structures via tandem addition-elimination-SNAr reactions, showcasing the synthetic accessibility of quinoline derivatives (Bunce, Lee, & Grant, 2011).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including ethyl 8-isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate, is crucial for their chemical behavior and interactions. Structural elucidations are often achieved through analytical techniques such as X-ray diffraction analysis, as seen in the study of ethyl 2-oxo-2,5-dihydrofuro[2,3-b]quinoxaline-3-carboxylate, highlighting the importance of structural analysis in understanding these compounds' properties (Aliev et al., 2001).
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions, demonstrating a range of chemical behaviors. For example, the bromination of ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate resulted in the formation of bromo-substituted isomers, illustrating the reactivity of these compounds under specific conditions (Ukrainets et al., 2013).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and optical properties, are influenced by their molecular structure. These properties are essential for determining the compounds' applicability in various fields, including materials science and pharmaceuticals. However, specific data on the physical properties of ethyl 8-isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate are limited in the available literature.
Chemical Properties Analysis
The chemical properties of quinoline derivatives, including acidity, basicity, and reactivity towards different reagents, define their roles in synthetic chemistry and their potential as intermediates in the synthesis of complex molecules. For example, the cyclopalladation behavior of quinolines, including those with isopropyl groups, highlights the compounds' ability to participate in metal-mediated reactions, which is crucial for catalysis and the development of new synthetic methodologies (Deeming & Rothwell, 1981).
Eigenschaften
IUPAC Name |
ethyl 4-oxo-8-propan-2-yl-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-4-19-15(18)12-8-16-13-10(9(2)3)6-5-7-11(13)14(12)17/h5-9H,4H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNHZSHCWKRPPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxy-8-isopropylquinoline-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{[1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-1,4-diazepan-5-one](/img/structure/B5629725.png)
![8-(3-ethoxypropanoyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5629732.png)
![5-{[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine](/img/structure/B5629734.png)
![ethyl 2-{[3-(2-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5629741.png)
![N'-[(3S*,4R*)-1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5629764.png)
![8-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5629772.png)



![[1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5629804.png)
